molecular formula C11H14O3S B15046838 Ethyl 2-[2-(Methylthio)phenoxy]acetate

Ethyl 2-[2-(Methylthio)phenoxy]acetate

Cat. No.: B15046838
M. Wt: 226.29 g/mol
InChI Key: LJFOVAOIUSTKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(Methylthio)phenoxy]acetate: is an organic compound with the molecular formula C11H14O3S. It is a phenoxyacetic acid derivative, where the phenoxy group is substituted with a methylthio group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[2-(Methylthio)phenoxy]acetate typically involves the reaction of 2-(methylthio)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvent and base, as well as reaction conditions, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[2-(Methylthio)phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-[2-(Methylthio)phenoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(Methylthio)phenoxy]acetate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, leading to various biological effects. The methylthio group can undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-[2-(Methylthio)phenoxy]acetate is unique due to the presence of both the phenoxy and methylthio groups, which confer specific reactivity and biological properties. This combination makes it a versatile compound in organic synthesis and potential pharmaceutical applications .

Biological Activity

Ethyl 2-[2-(Methylthio)phenoxy]acetate is an organic compound with notable potential in various biological applications. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄O₃S
  • Molecular Weight : 226.29 g/mol
  • Structural Features : The compound features a phenoxy group substituted with a methylthio group at the ortho position, contributing to its unique reactivity and biological properties.

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential use in treating infections.
  • Anti-inflammatory Effects : Preliminary studies have shown that it can inhibit inflammatory pathways, making it a candidate for anti-inflammatory therapies. This is linked to its ability to modulate the expression of inflammatory markers such as COX-2 and iNOS in cellular models .
  • Antioxidant Activity : The presence of the phenolic moiety suggests potential antioxidant properties, which may help in mitigating oxidative stress-related conditions.

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Interaction : The phenoxy group can interact with various enzymes and receptors, leading to diverse biological effects. The methylthio group may undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways.
  • Cellular Pathways : Studies have indicated that this compound may influence signaling pathways involved in inflammation and cell proliferation, particularly in cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial and fungal strains
Anti-inflammatoryInhibits COX-2 and iNOS expression in RAW264.7 cells
AntioxidantPotential to reduce oxidative stress through free radical scavenging
Cancer Cell InhibitionShows promise in inhibiting specific cancer cell lines

Case Study Insights

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results demonstrated significant inhibition zones compared to control groups, highlighting its potential as a therapeutic agent in infectious diseases.
  • Anti-inflammatory Mechanism :
    In vitro experiments using RAW264.7 macrophages revealed that treatment with this compound resulted in a marked decrease in the production of pro-inflammatory cytokines. This effect was associated with downregulation of COX-2 and iNOS at both mRNA and protein levels, suggesting its utility in managing inflammatory conditions.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

ethyl 2-(2-methylsulfanylphenoxy)acetate

InChI

InChI=1S/C11H14O3S/c1-3-13-11(12)8-14-9-6-4-5-7-10(9)15-2/h4-7H,3,8H2,1-2H3

InChI Key

LJFOVAOIUSTKAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.